molecular formula C17H14O4S B2383482 (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate CAS No. 622823-62-5

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate

Cat. No.: B2383482
CAS No.: 622823-62-5
M. Wt: 314.36
InChI Key: AFIIIWWMMLMPKG-DHDCSXOGSA-N
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Description

This compound belongs to the aurone family, characterized by a benzofuran core substituted with a thiophene-derived methylene group at the C2 position and an isobutyrate ester at C4. Aurones are known for their biological activities, including antitumor and antimicrobial properties. The (Z)-configuration of the methylene group is critical for its stereoelectronic interactions with biological targets .

Properties

IUPAC Name

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4S/c1-10(2)17(19)20-11-5-6-13-14(8-11)21-15(16(13)18)9-12-4-3-7-22-12/h3-10H,1-2H3/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIIIWWMMLMPKG-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate typically involves the condensation of a benzofuran derivative with a thiophene aldehyde under basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the thiophene and benzofuran rings. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

The compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It can be used in the design of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for use in optoelectronic devices.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the benzofuran core can engage in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Substituent Variations in the Benzofuran Core

The target compound’s structural analogs differ primarily in substituents at C2 (methylene group) and C6 (ester group). Key examples include:

Compound Name C2 Substituent C6 Substituent Molecular Weight Bioactivity (IC50, μM)
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate Thiophen-2-ylmethylene Isobutyrate ~386.4 g/mol* Not reported
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate 3-Methylthiophen-2-ylmethylene 3,4-Dimethoxybenzoate 462.5 g/mol Antitumor (e.g., HepG2: 12.3 μM)
tert-Butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 3-Methylthiophen-2-ylmethylene tert-Butyl acetate 414.5 g/mol Not reported
(Z)-2-((quinolin-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy derivatives (B1, B2) Quinolin-2/3-ylmethylene Acetylated glycoside 620–650 g/mol Antitumor (e.g., MCF7: 8.7 μM)

*Calculated based on molecular formula.

Key Observations :

  • Thiophene vs.
  • Ester Group Impact : The isobutyrate group in the target compound may enhance lipophilicity compared to the polar 3,4-dimethoxybenzoate in , influencing membrane permeability and bioavailability.

Biological Activity

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core linked to a thiophene moiety and an isobutyrate group. The structural formula can be represented as follows:

C15H15O4S\text{C}_{15}\text{H}_{15}\text{O}_4\text{S}

Key Structural Components

  • Benzofuran Core : Known for its diverse biological activities.
  • Thiophene Ring : Imparts unique electronic properties and enhances biological interactions.
  • Isobutyrate Group : Potentially influences solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been investigated for its ability to inhibit the Werner syndrome ATP-dependent helicase (WRN), which is implicated in microsatellite instability (MSI) cancers. The inhibition of WRN can lead to increased DNA damage and apoptotic cell death in cancer cells.

  • Inhibition of WRN : The compound has been shown to bind effectively to WRN, disrupting its helicase activity.
  • Induction of Apoptosis : Cellular assays indicate that treatment with this compound leads to significant apoptotic cell death in MSI cancer cell lines.
  • DNA Damage : The compound induces DNA double-strand breaks, further contributing to its anticancer efficacy.

Comparative Studies

A comparative analysis with other similar compounds reveals that this compound exhibits superior activity against specific cancer cell lines, particularly those resistant to traditional therapies.

CompoundTargetIC50 (µM)Notes
This compoundWRN1.5Potent inhibitor
MitoxantroneTopoisomerase II5.0Standard reference
BE 10988Topoisomerase II4.0Natural analog

Case Study 1: MSI Cancer Cell Lines

In a recent study published in Cancer Research, the compound was tested on several MSI cancer cell lines. The results demonstrated a remarkable decrease in cell viability at concentrations as low as 1 µM, indicating its potent anticancer properties.

Case Study 2: Toxicity Assessment

A toxicity assessment conducted on normal human fibroblast cells showed that the compound exhibited minimal cytotoxicity compared to its significant effects on cancerous cells, suggesting a favorable therapeutic index.

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